5-Amino-1-benzothiophene-2-carboxylic Acid Hydrochloride: A Bifunctional Scaffold for Advanced Drug Discovery
5-Amino-1-benzothiophene-2-carboxylic Acid Hydrochloride: A Bifunctional Scaffold for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the benzothiophene nucleus represents a privileged scaffold, frequently utilized to design molecules that interact with a diverse array of biological targets. 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride (CAS: 1052541-68-0) is a highly versatile, bifunctional building block[1]. By possessing both a nucleophilic aromatic amine at the C5 position and an electrophile-ready carboxylic acid at the C2 position, this compound allows for orthogonal derivatization. This technical guide explores the physicochemical properties, structural causality, synthetic workflows, and pharmacological applications of this critical intermediate, providing a comprehensive resource for drug development professionals.
Physicochemical Properties & Structural Causality
Understanding the physical and chemical properties of 5-amino-1-benzothiophene-2-carboxylic acid hydrochloride is critical for optimizing reaction conditions and predicting its pharmacokinetic behavior in vivo. The hydrochloride salt form significantly enhances the aqueous solubility and stability of the electron-rich aromatic amine, preventing premature oxidation during storage[2].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride | Standard IUPAC nomenclature. |
| CAS Registry Number | 1052541-68-0 (Salt) / 98589-46-9 (Free Base) | Essential for regulatory compliance and inventory tracking[1],[3]. |
| Molecular Formula | C9H7NO2S • HCl | Indicates the 1:1 stoichiometric ratio of the free base to hydrochloric acid[2]. |
| Molecular Weight | 229.68 g/mol (Salt) / 193.22 g/mol (Free Base) | Low molecular weight ensures derivatives remain within Lipinski's Rule of 5[2]. |
| Melting Point | ~302 °C | High melting point reflects strong intermolecular hydrogen bonding and ionic crystal lattice[4]. |
| Boiling Point | ~478 °C at 760 mmHg (Predicted) | High BP indicates low volatility; compound is stable under standard reflux conditions[4]. |
| LogP (Free Base) | ~3.10 | Optimal lipophilicity for membrane permeability while maintaining aqueous solubility[5]. |
| Appearance | White to off-white/yellowish solid | Coloration (yellowing) indicates trace oxidation of the free amine; salt form mitigates this[6]. |
Electronic and Steric Dynamics
The benzothiophene core is a sulfur-containing heteroaromatic system that mimics indole and naphthalene rings but offers unique electronic properties due to the polarizable sulfur atom[7].
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The C2-Carboxylic Acid: The electron-withdrawing nature of the adjacent thiophene ring slightly increases the acidity of the carboxylic acid compared to benzoic acid. This moiety is primed for amide coupling, esterification, or conversion to acylhydrazones[8].
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The C5-Amino Group: Positioned on the benzene ring, this amine behaves as an aniline derivative. Its nucleophilicity is somewhat attenuated by the delocalization of its lone pair into the aromatic system, necessitating strong electrophiles or basic conditions for efficient functionalization[9].
Biological Applications and Pharmacological Pathways
Derivatives of 5-amino-1-benzothiophene-2-carboxylic acid are heavily investigated in the development of anti-inflammatory, antimicrobial, and anticancer agents[10].
Dual COX-2 / 5-LOX Inhibition
One of the most prominent applications of the benzothiophene-2-carboxylic acid scaffold is in the design of non-steroidal anti-inflammatory drugs (NSAIDs)[11]. The rigid, hydrophobic benzothiophene core perfectly occupies the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme. Simultaneously, derivatization at the C5 position allows the molecule to extend into the 5-Lipoxygenase (5-LOX) active site. This dual inhibition is highly sought after because it suppresses both prostaglandins (which cause pain and swelling) and leukotrienes (which cause bronchoconstriction and allergic responses), minimizing the gastrointestinal side effects typical of classical NSAIDs[11].
Dual COX-2 and 5-LOX inhibition pathway by benzothiophene derivatives.
Antimicrobial Efficacy
Recent studies have demonstrated that converting the C2-carboxylic acid into an acylhydrazone or a benzimidazole amide yields potent antimicrobial agents[8],[12]. These derivatives exhibit strong inhibitory activity against multidrug-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis and metabolic pathways[8].
Experimental Protocols: Synthesis and Derivatization Workflows
To harness the bifunctional nature of this compound, researchers must employ orthogonal protection or highly selective reaction conditions. Because the starting material is a hydrochloride salt, the fundamental causality governing all initial steps is the requirement for stoichiometric neutralization to liberate the reactive free base.
Protocol A: Selective Amide Coupling at the C2-Carboxylic Acid
This protocol describes the synthesis of a benzothiophene-2-carboxamide. We utilize HATU as the coupling reagent because the C2-carboxylic acid is sterically hindered and electronically deactivated by the heteroaromatic ring. HATU ensures rapid formation of the active ester, preventing degradation[12].
Reagents:
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5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride (1.0 eq)
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Primary or secondary amine (1.1 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Free Base Liberation & Solvation: Suspend the hydrochloride salt (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise at room temperature. Causality: The first 1.0 eq of DIPEA neutralizes the HCl salt, solubilizing the zwitterionic intermediate. The remaining 2.0 eq act as the catalytic base for the coupling reaction.
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Activation: Cool the mixture to 0 °C and add HATU (1.2 eq) in one portion. Stir for 15 minutes. In-Process Control (IPC): A color change to deep yellow/orange indicates the formation of the active uronium ester.
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Coupling: Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Self-Validating Workup: Quench the reaction by pouring it into a 10-fold volume of ice-cold water. The product will typically precipitate. Filter the solid and wash sequentially with 1N HCl (to remove unreacted amine and DIPEA) and saturated NaHCO3 (to remove unreacted carboxylic acid). This differential solubility workup acts as a self-validating purification step.
Protocol B: Sulfonylation of the C5-Amino Group
To derivatize the C5-amino group while leaving the carboxylic acid intact, the reaction must be performed under carefully controlled basic conditions using a sulfonyl chloride.
Reagents:
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5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride (1.0 eq)
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Arylsulfonyl chloride (1.05 eq)
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Anhydrous Pyridine (Solvent and Base)
Step-by-Step Methodology:
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Preparation: Suspend the hydrochloride salt in anhydrous pyridine (0.2 M) and cool to 0 °C. Causality: Pyridine acts as both the solvent and the acid scavenger. Cooling is essential because the reaction between sulfonyl chlorides and amines is highly exothermic and can lead to bis-sulfonylation if not controlled.
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Electrophilic Addition: Add the arylsulfonyl chloride (1.05 eq) portion-wise over 10 minutes.
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Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours. Monitor via TLC (DCM:MeOH 9:1).
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Isolation: Pour the mixture into ice-cold 1N HCl to neutralize the pyridine. The resulting sulfonamide derivative will precipitate. Filter, wash with cold water, and dry under vacuum.
Analytical and Validation Protocols
To ensure the scientific integrity of the synthesized derivatives, rigorous analytical validation is required.
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High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The free base of 5-amino-1-benzothiophene-2-carboxylic acid typically elutes earlier than its amide or sulfonamide derivatives due to its higher polarity. Purity should be ≥95% before biological assaying[2].
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Nuclear Magnetic Resonance (NMR): In ^1H NMR (DMSO-d6), the C3 proton of the benzothiophene ring is highly diagnostic, typically appearing as a sharp singlet around δ 7.8–8.1 ppm[8]. The successful coupling of the C5-amine will result in a downfield shift of the adjacent aromatic protons (C4 and C6) due to the electron-withdrawing effect of the new functional group (e.g., sulfonamide or amide).
References
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NextSDS. 5-amino-1-benzothiophene-2-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from[Link]
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MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
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IntechOpen. Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. Retrieved from[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. scbt.com [scbt.com]
- 3. nextsds.com [nextsds.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Benzo[b]thiophen-5-amine | CAS#:20532-28-9 | Chemsrc [chemsrc.com]
- 6. (Allylthio)acetic acid Supplier in Mumbai, (Allylthio)acetic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 7. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety | IntechOpen [intechopen.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety | IntechOpen [intechopen.com]
